1-Ethyl-5-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-4-carboxamide
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Overview
Description
1-Ethyl-5-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thieno[2,3-D]pyrimidine moiety, and a cyclooctane ring
Preparation Methods
The synthesis of 1-Ethyl-5-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-4-carboxamide involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Scientific Research Applications
1-Ethyl-5-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may have applications in the treatment of various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study specific biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-Ethyl-5-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
Thieno[2,3-D]pyrimidine Derivatives: These compounds share the thieno[2,3-D]pyrimidine core and may have similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring are known for their diverse biological activities and can be used as reference points for comparison.
Cyclooctane Derivatives: The presence of a cyclooctane ring in the structure makes it comparable to other cyclooctane-containing compounds, which may have unique physical and chemical properties.
Properties
Molecular Formula |
C20H25N5O2S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H25N5O2S/c1-4-24-12(2)15(11-21-24)18(26)23-25-13(3)22-19-17(20(25)27)14-9-7-5-6-8-10-16(14)28-19/h11H,4-10H2,1-3H3,(H,23,26) |
InChI Key |
DURKITHKHJTTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C)C |
Origin of Product |
United States |
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